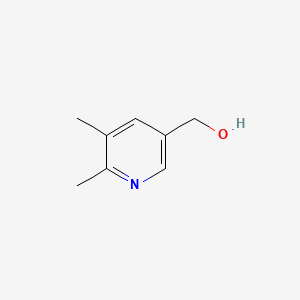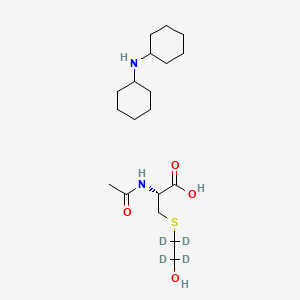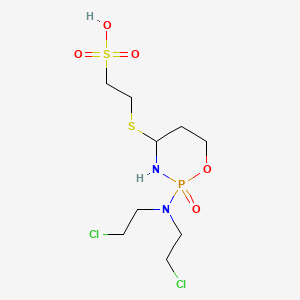
3,4,4'-Trichlorocarbanilide-13C6(Triclocarban-13C6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a carbon-13 labeled isotope of 3,4,4’-Trichlorocarbanilide, commonly known as Triclocarban. This compound is widely used as an antibacterial agent in personal care products such as soaps and body washes. The carbon-13 labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments.
Mechanism of Action
Target of Action
Triclocarban-13C6 is a broad-spectrum antimicrobial compound . It is a potential endocrine disruptor, with the ability to modulate androgen and estrogen activity, as well as other hormone-mediated biological processes .
Mode of Action
It is known to interfere with mammalian reproduction . As an endocrine disruptor, it can modulate the activity of androgens, estrogens, and other hormones .
Biochemical Pathways
Given its role as an endocrine disruptor, it likely impacts hormone signaling pathways .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution in the body. It’s also known that major oxidative metabolites of Triclocarban are rapidly conjugated with glucuronic acid by microsomes from the liver, kidney, and intestine .
Result of Action
Triclocarban-13C6 can cause methemoglobinemia in humans . Methemoglobinemia is a blood disorder in which an abnormal amount of methemoglobin — a form of hemoglobin — is produced, reducing the ability of red blood cells to release oxygen to tissues.
Action Environment
The action, efficacy, and stability of Triclocarban-13C6 can be influenced by various environmental factors. For instance, its solubility in methanol suggests that it may be more readily absorbed and distributed in environments where methanol is present.
Biochemical Analysis
Biochemical Properties
Triclocarban-13C6, like its parent compound Triclocarban, is known to interact with various enzymes and proteins. It has been found to interfere with mammalian reproduction and can cause methemoglobinemia in humans
Cellular Effects
Triclocarban-13C6 can have various effects on cells and cellular processes. It has been shown to interfere with mammalian reproduction . It can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichlorocarbanilide-13C6 involves the incorporation of carbon-13 into the molecular structure of Triclocarban. The general synthetic route includes the reaction of 4-chloroaniline with 3,4-dichlorophenyl isocyanate under controlled conditions to form the urea linkage . The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3,4,4’-Trichlorocarbanilide-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The carbon-13 labeling is achieved by using carbon-13 enriched starting materials, which are more expensive and require specialized handling .
Chemical Reactions Analysis
Types of Reactions
3,4,4’-Trichlorocarbanilide-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further studied for their biological and chemical properties .
Scientific Research Applications
3,4,4’-Trichlorocarbanilide-13C6 is extensively used in scientific research due to its labeled carbon-13 isotope. Some key applications include:
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Industry: Utilized in the development of analytical methods for detecting Triclocarban in consumer products.
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another widely used antibacterial agent with a similar mechanism of action.
Chlorhexidine: A disinfectant and antiseptic with broader antibacterial activity.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
3,4,4’-Trichlorocarbanilide-13C6 is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying the environmental and biological fate of Triclocarban .
Properties
CAS No. |
1216457-76-9 |
|---|---|
Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
321.532 |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Synonyms |
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6; 3,4,4’-Trichlorodiphenylurea-13C6; Cusiter-13C6; Cutisan-13C6; ENT 26925-13C6; Genoface-13C6; Preventol SB-13C6; Procutene-13C6; Solubacter-13C6; TCC-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)



